Cas no 76360-41-3 (3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester)

3-Thiophenecarboxylic acid, 2-fluoro-, methyl ester is a fluorinated thiophene derivative with applications in organic synthesis and pharmaceutical intermediates. The presence of a fluorine substituent at the 2-position enhances its reactivity, making it a valuable building block for constructing complex heterocyclic compounds. The methyl ester group improves solubility and facilitates further functionalization under mild conditions. This compound is particularly useful in cross-coupling reactions and as a precursor for bioactive molecules. Its stability and well-defined structure ensure consistent performance in synthetic workflows. Suitable for research and industrial use, it offers a balance of reactivity and handling convenience for advanced chemical transformations.
3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester structure
76360-41-3 structure
Product Name:3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester
CAS No:76360-41-3
MF:C6H5FO2S
MW:160.166104078293
MDL:MFCD18835367
CID:561267
PubChem ID:45089898
Update Time:2025-06-13

3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester
    • 3-Thiophenecarboxylicacid,2-fluoro-,methylester(9CI)
    • AKOS027427231
    • 76360-41-3
    • SCHEMBL19439589
    • EN300-6481020
    • methyl 2-fluorothiophene-3-carboxylate
    • methyl2-fluorothiophene-3-carboxylate
    • MDL: MFCD18835367
    • Inchi: 1S/C6H5FO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3
    • InChI Key: DQDUDUMFLSERKT-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(=O)OC)=C1F

Computed Properties

  • Exact Mass: 159.999
  • Monoisotopic Mass: 159.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5A^2
  • XLogP3: 1.9

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Additional information on 3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester

Comprehensive Overview of 3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester (CAS No. 76360-41-3)

3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester (CAS No. 76360-41-3) is a fluorinated thiophene derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its methyl ester functional group and fluoro substitution at the 2-position of the thiophene ring, has garnered attention for its unique chemical properties and potential in drug discovery. Researchers often explore its role as a building block in the synthesis of bioactive molecules, particularly in the development of heterocyclic compounds and small-molecule inhibitors.

In recent years, the demand for fluorinated organic compounds like 3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester has surged due to their enhanced metabolic stability and bioavailability. These attributes make them valuable in designing next-generation therapeutics, aligning with trends in precision medicine and targeted drug delivery. The compound’s thiophene core is particularly notable for its electron-rich structure, which facilitates interactions with biological targets, a feature frequently highlighted in computational chemistry studies.

The synthesis of 3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester typically involves esterification of the corresponding carboxylic acid precursor, followed by selective fluorination. This process is optimized for high yield and purity, critical for applications in high-throughput screening (HTS) and medicinal chemistry. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its structural integrity, ensuring compliance with industry standards.

From an industrial perspective, 76360-41-3 is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic fluorination and solvent-free reactions have reduced the environmental footprint of its production, addressing growing concerns about chemical waste management. These advancements resonate with the broader push for eco-friendly manufacturing practices, a topic frequently searched by professionals in process chemistry.

Beyond pharmaceuticals, 3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester finds niche applications in material science, particularly in the development of organic semiconductors and conductive polymers. Its electron-withdrawing fluoro group modulates electronic properties, making it a candidate for optoelectronic devices. This interdisciplinary relevance has spurred collaborations between chemists and engineers, reflecting the compound’s versatility.

For researchers seeking CAS No. 76360-41-3, reliable sourcing is paramount. Reputable suppliers provide detailed technical data sheets (TDS) and certificates of analysis (CoA), ensuring transparency in purity specifications and storage conditions. Common queries include its solubility profile (e.g., in DMSO or methanol) and compatibility with cross-coupling reactions, underscoring its utility in diverse synthetic workflows.

In summary, 3-Thiophenecarboxylicacid, 2-fluoro-, methyl ester exemplifies the intersection of structural innovation and applied chemistry. Its role in advancing drug discovery and functional materials continues to inspire research, while sustainable production methods align with global ESG (Environmental, Social, and Governance) goals. As interest in fluorinated heterocycles grows, this compound remains a focal point for both academic and industrial investigations.

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